2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane
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Overview
Description
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is an organic compound with the molecular formula C17H16F6N2O4 and a molecular weight of 426.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane typically involves the reaction of phenol with para-aminobenzaldehyde . The process includes the substitution of phenol and the amination of the resulting hydroxyaldehyde . The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds .
Scientific Research Applications
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(3-amino-4-hydroxyphenyl)propane: Similar structure but with hydroxyl groups instead of trifluoromethoxy groups.
2,2-Bis(4-hydroxy-3-aminophenyl)propane: Another similar compound with hydroxyl groups.
Uniqueness
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications.
Properties
IUPAC Name |
4-[2-[4-amino-3-(trifluoromethoxy)phenoxy]propan-2-yloxy]-2-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O4/c1-15(2,26-9-3-5-11(24)13(7-9)28-16(18,19)20)27-10-4-6-12(25)14(8-10)29-17(21,22)23/h3-8H,24-25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNGZHLTGLARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC1=CC(=C(C=C1)N)OC(F)(F)F)OC2=CC(=C(C=C2)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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